molecular formula C13H19FN2 B1463287 (1-Benzyl-3-fluoro-3-piperidyl)methanamine CAS No. 1185749-68-1

(1-Benzyl-3-fluoro-3-piperidyl)methanamine

Cat. No.: B1463287
CAS No.: 1185749-68-1
M. Wt: 222.3 g/mol
InChI Key: RCHUWSZENOUOPP-UHFFFAOYSA-N
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Description

(1-Benzyl-3-fluoro-3-piperidyl)methanamine is a synthetic organic compound with the molecular formula C13H19FN2 It is characterized by the presence of a benzyl group attached to a piperidine ring, which is further substituted with a fluorine atom and a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Benzyl-3-fluoro-3-piperidyl)methanamine typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,5-diaminopentane, under acidic or basic conditions.

    Introduction of the Fluorine Atom: The fluorine atom is introduced via nucleophilic substitution reactions using reagents like diethylaminosulfur trifluoride (DAST) or other fluorinating agents.

    Benzylation: The benzyl group is introduced through a nucleophilic substitution reaction using benzyl chloride in the presence of a base like sodium hydride.

    Methanamine Group Addition:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1-Benzyl-3-fluoro-3-piperidyl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at the piperidine ring or the benzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl chloride in the presence of sodium hydride.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

(1-Benzyl-3-fluoro-3-piperidyl)methanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1-Benzyl-3-fluoro-3-piperidyl)methanamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    (1-Benzyl-3-methylpiperidyl)methanamine: Similar structure but with a methyl group instead of a fluorine atom.

    (1-Benzyl-3-chloropiperidyl)methanamine: Similar structure but with a chlorine atom instead of a fluorine atom.

    (1-Benzyl-3-hydroxypiperidyl)methanamine: Similar structure but with a hydroxyl group instead of a fluorine atom.

Properties

IUPAC Name

(1-benzyl-3-fluoropiperidin-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19FN2/c14-13(10-15)7-4-8-16(11-13)9-12-5-2-1-3-6-12/h1-3,5-6H,4,7-11,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCHUWSZENOUOPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=CC=C2)(CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00678329
Record name 1-(1-Benzyl-3-fluoropiperidin-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00678329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185749-68-1
Record name 1-(1-Benzyl-3-fluoropiperidin-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00678329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-Benzyl-3-fluoro-3-piperidyl)methanamine
Reactant of Route 2
(1-Benzyl-3-fluoro-3-piperidyl)methanamine
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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